molecular formula C12H11N3OS B2932098 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime CAS No. 5268-76-8

1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime

Cat. No.: B2932098
CAS No.: 5268-76-8
M. Wt: 245.3
InChI Key: OPFFSJMMXHXUNI-VGOFMYFVSA-N
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Description

    Starting Materials: The thiazolo-benzimidazole derivative and acetyl chloride.

    Reaction Conditions: The reaction is typically performed in an anhydrous environment using a base such as pyridine to neutralize the hydrochloric acid by-product.

    Product: 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone.

  • Oximation:

      Starting Materials: The ethanone derivative and hydroxylamine hydrochloride.

      Reaction Conditions: The reaction is conducted in an aqueous or alcoholic medium, often at elevated temperatures to facilitate the formation of the oxime.

      Product: 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime.

  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

    Types of Reactions:

      Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.

      Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride.

      Substitution: The ethanone oxime can undergo nucleophilic substitution reactions, particularly at the oxime nitrogen.

    Common Reagents and Conditions:

      Oxidation: Reagents such as hydrogen peroxide or peracids.

      Reduction: Sodium borohydride or lithium aluminum hydride.

      Substitution: Nucleophiles like amines or thiols under basic conditions.

    Major Products:

      Oxidation: Nitrile oxides.

      Reduction: Amines.

      Substitution: Various substituted derivatives depending on the nucleophile used.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime typically involves the following steps:

    • Formation of the Thiazolo-Benzimidazole Core:

        Starting Materials: 3-methyl-1,3-thiazole and o-phenylenediamine.

        Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions in a polar solvent such as ethanol or methanol.

        Product: 3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazole.

    Scientific Research Applications

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential antimicrobial and antifungal properties.

      Medicine: Studied for its possible use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

      Industry: Utilized in the development of new materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism by which 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime exerts its effects is largely dependent on its interaction with biological targets. It may act by:

      Binding to Enzymes: Inhibiting enzyme activity by interacting with the active site.

      Modulating Receptors: Altering receptor function through binding to receptor sites.

      Pathways Involved: Various signaling pathways, including those involved in cell proliferation and apoptosis.

    Comparison with Similar Compounds

      1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanol: Similar structure but with an alcohol group instead of an oxime.

      3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazole: The core structure without the ethanone oxime group.

    Uniqueness: 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone oxime is unique due to its oxime functionality, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

    This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

    Properties

    IUPAC Name

    (NE)-N-[1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)ethylidene]hydroxylamine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H11N3OS/c1-7(14-16)11-8(2)15-10-6-4-3-5-9(10)13-12(15)17-11/h3-6,16H,1-2H3/b14-7+
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OPFFSJMMXHXUNI-VGOFMYFVSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(SC2=NC3=CC=CC=C3N12)C(=NO)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/O)/C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H11N3OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    245.30 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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